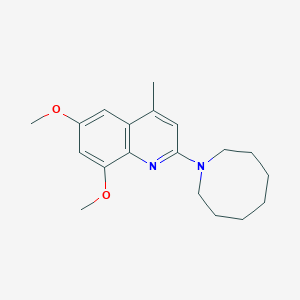
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline, also known as DMQAA, is a synthetic compound that belongs to the quinoline family. It is widely used in scientific research due to its unique properties and potential applications. DMQAA has been found to possess various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Mécanisme D'action
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline is believed to exert its effects by modulating various signaling pathways in the body. It has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of reactive oxygen species. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of microglia and astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized and purified. It has also been found to be non-toxic and non-carcinogenic, making it a safe compound to work with. However, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has some limitations, including its low solubility in organic solvents and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the use of 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline in scientific research. One potential application is in the development of new therapies for neurodegenerative diseases. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been found to possess neuroprotective properties and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the study of oxidative stress and inflammation in other diseases and disorders, such as cancer and cardiovascular disease. Finally, 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline may also be useful in the development of new antioxidant and anti-inflammatory drugs.
Méthodes De Synthèse
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2-methyl-3,4-dimethoxyaniline with acetylacetone in the presence of a catalyst. The resulting product is then reacted with 2-chloro-1-nitrobenzene to form the nitro derivative, which is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Finally, the amine is reacted with 2-(bromomethyl)-1-ethyl-1H-imidazole to form 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline.
Applications De Recherche Scientifique
2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been extensively used in scientific research due to its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and neuroprotective properties, making it a valuable tool for studying different diseases and disorders. 2-(1-azocanyl)-6,8-dimethoxy-4-methylquinoline has been used to study the effects of oxidative stress and inflammation in various models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(azocan-1-yl)-6,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-14-11-18(21-9-7-5-4-6-8-10-21)20-19-16(14)12-15(22-2)13-17(19)23-3/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIJYCLCSJJZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2OC)OC)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azocanyl)-6,8-dimethoxy-4-methylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
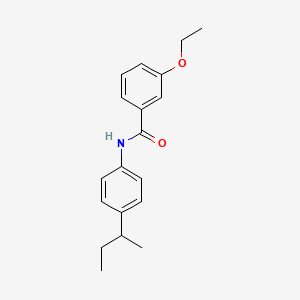
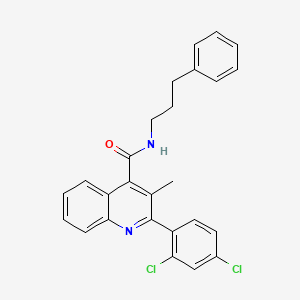
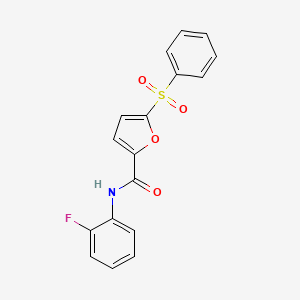
![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)


![1-(3-chlorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122839.png)
![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
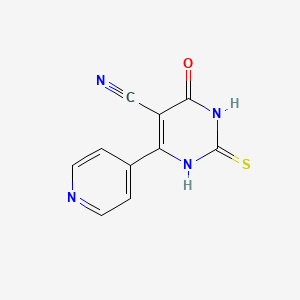
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)